(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The starting material undergoes an aldol condensation reaction with a suitable amine, such as ®-3-amino-1-propanol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(4-methylphenyl)propan-1-ol
- (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol
- (3R)-3-amino-3-(3-fluoro-4-ethylphenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is unique due to the presence of the fluorine atom at the meta position on the aromatic ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI Key |
OKJUEOIOGVGDGR-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.